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Introduction

Tivozanib, marketed under the brand name Fotivda, is a potent and selective oral tyrosine
kinase inhibitor (TKI).[1][2] It functions primarily by targeting the vascular endothelial growth
factor receptors (VEGFRS), key mediators of angiogenesis—the formation of new blood
vessels.[2] This targeted mechanism of action makes it a significant therapeutic agent in the
treatment of advanced renal cell carcinoma (RCC), for which it has received regulatory
approval.[3] This document provides a comprehensive technical overview of tivozanib's
chemical structure, physicochemical properties, mechanism of action, and associated
experimental methodologies.

Chemical Structure and Identification

Tivozanib is a quinoline-urea derivative.[2] Its chemical structure is characterized by a 6,7-
dimethoxyquinoline core linked via an ether bond to a 3-chloro-4-aminophenoxy group, which
in turn is connected to a 5-methylisoxazole moiety through a urea linkage.[3]
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Identifier Value
1-[2-chloro-4-(6,7-dimethoxyquinolin-4-

IUPAC Name yl)oxyphenyl]-3-(5-methyl-1,2-oxazol-3-
ylurea[3]

CAS Number 475108-18-0[1]

Molecular Formula

C22H10CIN4Os[1]

CC1=CC(=NO1)NC(=0)NC2=C(C=C(C=C2)OC

SMILES

3=C4C=C(C(=CC4=NC=C3)OC)0OC)CI[3]
InChl Key SPMVMDHWKHCIDT-UHFFFAOYSA-N[4]
Synonyms AV-951, KRN951[2]

Physicochemical Properties

Tivozanib hydrochloride monohydrate presents as a white to light brown powder.[2] It is

characterized by low aqueous solubility.[5]

Property Value Reference
Molecular Weight 454.86 g/mol [2]
Melting Point 220-233 °C [6]
logP (Octanol/Water) 4.31 [6]
pKa (Strongest Acidic) 8.27 (Predicted) [7]
pKa (Strongest Basic) 5.89 (Predicted) [7]

Water Solubility

Practically insoluble (0.09

8
mg/mL for hydrochloride salt) 5]

DMSO Solubility

=2 mg/mL [4]

Mechanism of Action
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Tivozanib exerts its anti-tumor effects by inhibiting angiogenesis. It is a potent and selective
inhibitor of all three vascular endothelial growth factor receptors: VEGFR-1, VEGFR-2, and
VEGFR-3.[9] By binding to the ATP-binding site of these receptors, tivozanib prevents their
phosphorylation and subsequent activation.[1] This blockade disrupts the downstream signaling
cascades, primarily the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for
endothelial cell proliferation, migration, survival, and vascular permeability.[1] In addition to its
potent activity against VEGFRs, tivozanib also demonstrates inhibitory effects on other
tyrosine kinases such as c-Kit and platelet-derived growth factor receptor beta (PDGFR-[3) at
therapeutically relevant concentrations.[3]

Signaling Pathway Diagram
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Caption: Tivozanib inhibits VEGFR phosphorylation, blocking downstream PI3K/AKT and
RAS/MEK/ERK pathways.

Pharmacokinetic (ADME) Properties

Tivozanib exhibits a long elimination half-life, which supports once-daily dosing.[2] It is
primarily metabolized by the cytochrome P450 system and excreted mainly through the feces.

[2]

ADME Parameter Value Reference
Absorption (Tmax) 2 to 24 hours (oral) [2]
Distribution (Protein Binding) >99% (primarily to albumin) [2]
Distribution (Apparent Volume,
121 L [10]
Vd/F)
Primarily via CYP3A4 and
Metabolism CYP1A1; >90% circulates [2]
unchanged
Elimination Half-life 4.5-5.1days [2]
79% in feces (26% as
Excretion unchanged drug), 12% in urine  [2][3]

(as metabolites)

Experimental Protocols

This section details the methodologies used to characterize the properties of tivozanib.

In Vitro VEGFR-2 Kinase Inhibition Assay
(Luminescence-Based)

This assay quantifies the ability of tivozanib to inhibit the enzymatic activity of VEGFR-2.

Principle: The assay measures the amount of ATP remaining after a kinase reaction. A
decrease in ATP consumption (higher luminescence signal) corresponds to higher kinase
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inhibition.

Methodology:

o Reagent Preparation:

o Kinase Buffer (1x): Prepare by diluting a 5x stock (e.g., containing Tris-HCI, MgClz, MnClz,
DTT) with distilled water.[2]

o ATP Solution: Prepare a working solution (e.g., 500 uM) in 1x Kinase Buffer.[11]

o Substrate Solution: Use a generic tyrosine kinase substrate, such as Poly(Glu,Tyr) 4:1,
diluted in 1x Kinase Buffer.[2]

o Enzyme Solution: Dilute purified recombinant human VEGFR-2 kinase domain to a
working concentration (e.g., 1-2 ng/uL) in 1x Kinase Buffer.[11]

o Tivozanib Dilutions: Prepare a serial dilution of tivozanib in 10% DMSO, creating a range
of concentrations to determine the ICso.

o Assay Procedure (96-well plate format):

(¢]

To each well, add 5 pL of the tivozanib dilution or vehicle control (10% DMSO).

[¢]

Add 25 pL of a master mix containing 1x Kinase Buffer, ATP, and the substrate.[2]

[¢]

Initiate the kinase reaction by adding 20 pL of the diluted VEGFR-2 enzyme solution to all
wells except the "blank” control. Add 20 pL of 1x Kinase Buffer to the blank wells.[2]

[e]

Incubate the plate at 30°C for 45 minutes.[2]

e Detection:

o Add 50 pL of a luminescence-based ATP detection reagent (e.g., Kinase-Glo® MAX) to
each well.[2]

o Incubate at room temperature for 15 minutes, protected from light.[2]
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o Measure the luminescence signal using a microplate reader.

o Data Analysis:
o Subtract the "blank” reading from all other readings.

o Calculate the percent inhibition for each tivozanib concentration relative to the vehicle
control.

o Determine the ICso value by fitting the data to a four-parameter logistic curve.

Endothelial Cell Proliferation Assay (MTT-Based)

This assay assesses the cytostatic effect of tivozanib on endothelial cells, which is a functional
consequence of VEGFR inhibition.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
bromide) is reduced by mitochondrial dehydrogenases of metabolically active cells into a
purple formazan product. The amount of formazan is proportional to the number of viable cells.

[6]
Methodology:
e Cell Culture:

o Culture human umbilical vein endothelial cells (HUVECS) in appropriate endothelial growth
medium.

o Seed the HUVECSs into a 96-well plate at a predetermined optimal density (e.g., 5,000-
10,000 cells/well) in 100 pL of medium.

o Incubate for 24 hours to allow for cell attachment.
e Treatment:

o Prepare serial dilutions of tivozanib in cell culture medium.
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o Remove the medium from the cells and replace it with 100 pL of medium containing the
various concentrations of tivozanib or vehicle control.

o Incubate for the desired treatment period (e.g., 48-72 hours) at 37°C in a 5% CO2
incubator.

e MTT Assay:

o Add 10 pL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[3]

[e]

Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.[3]

o

Carefully aspirate the medium containing MTT.

[¢]

Add 100-150 pL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 16%
SDS, 2% acetic acid) to each well to dissolve the formazan crystals.[3][4]

[¢]

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]
e Data Analysis:

o Measure the absorbance of each well at a wavelength of 570 nm using a microplate
reader.[3]

o Calculate the percentage of cell viability for each treatment group relative to the vehicle
control.

o Determine the ICso value, representing the concentration of tivozanib that inhibits cell
proliferation by 50%.

Preclinical Pharmacokinetic Study Workflow

This workflow describes a typical study in rodents to determine key pharmacokinetic
parameters of tivozanib.
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Caption: A typical workflow for a preclinical pharmacokinetic study of an orally administered
drug.

Conclusion

Tivozanib is a well-characterized small molecule inhibitor with high potency and selectivity for
VEGFRs. Its distinct chemical structure translates to favorable physicochemical and
pharmacokinetic properties for oral administration. The established mechanism of action,
centered on the potent inhibition of angiogenesis, provides a strong rationale for its clinical
efficacy in hypervascular tumors like renal cell carcinoma. The experimental protocols outlined
herein represent standard methodologies for the preclinical evaluation and characterization of
similar targeted kinase inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Tivozanib: A Technical Guide to its Chemical Structure
and Properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1683842#tivozanib-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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